![molecular formula C13H17NO4S B1328736 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 951624-99-0](/img/structure/B1328736.png)
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is a compound that can be associated with a class of piperidine derivatives known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various piperidine derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from basic piperidine or its esters. For instance, paper describes the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, which involves starting from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation and hydrazide formation. Similarly, paper outlines the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from piperidine-4-carboxylic acids. These methods could potentially be adapted for the synthesis of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid by incorporating the appropriate methylsulfonyl phenyl moiety at the relevant step.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using spectroscopic techniques such as NMR and mass spectrometry, as mentioned in papers and . The absolute configuration of piperidine derivatives can be determined using X-ray diffraction, as demonstrated in paper for different piperidinecarboxylic acid hydrobromides. These techniques would be applicable for determining the molecular structure of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including sulfonation, alkylation, and coupling with other moieties. Paper discusses the synthesis of O-substituted derivatives of a sulfonamide bearing a piperidine nucleus, which involves substitution reactions at the oxygen atom. This suggests that the methylsulfonyl group in 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid could potentially be introduced through a similar sulfonation reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, paper discusses the anticonvulsant activity of certain piperidinecarboxylic acids, indicating that the introduction of specific functional groups can impart significant biological properties. Paper highlights the importance of the sulfonamide group in conferring selectivity and potency to beta(3) adrenergic receptor agonists. These findings suggest that the methylsulfonyl group in the compound of interest could also affect its biological activity and receptor selectivity.
Scientific Research Applications
Bioorganic and Medicinal Chemistry
- A study by Hu et al. (2001) explored novel (4-piperidin-1-yl)-phenyl sulfonamides, focusing on their activity on the human beta(3)-adrenergic receptor. They found that modification of these compounds by incorporating a free carboxylic acid, such as in 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid, resulted in potent human beta(3) agonists with low affinities for beta(1)- and beta(2)-ARs (Hu et al., 2001).
Crystallography
- Mambourg et al. (2021) analyzed the crystal structures of compounds related to 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid. These compounds were studied as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), with a focus on different crystal packings (Mambourg et al., 2021).
Pharmacology and Therapeutics
- Research by Oinuma et al. (1991) introduced a series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. These derivatives, including those similar to 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid, showed potential in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).
Polymer Chemistry
- Borova et al. (2021) utilized a derivative of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid in the post-polymerization modification of poly-(N-methyl-glycine), also known as polysarcosine. This approach allowed for straightforward modification with nucleophiles under mild conditions, highlighting the compound's utility in bioconjugation (Borova et al., 2021).
Oncology Research
- Rehman et al. (2018) synthesized ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and evaluated its derivatives as anticancer agents. This research demonstrates the potential of such compounds in cancer treatment (Rehman et al., 2018).
Enzyme Inhibition
- Khalid et al. (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and evaluated their enzyme inhibition activities. The study shows the significance of these compounds as inhibitors for acetylcholinesterase and butyrylcholinesterase (Khalid et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-4-2-11(3-5-12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVMEHYPELUSJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)
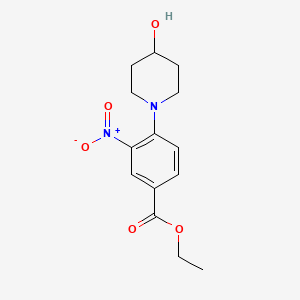
![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)
![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)
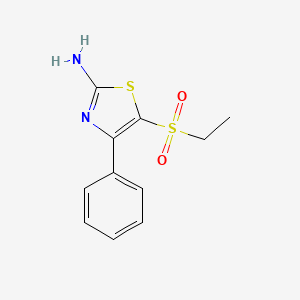
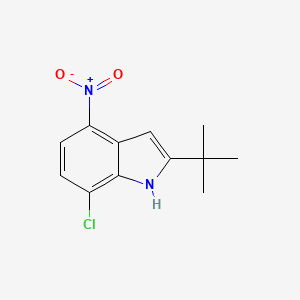
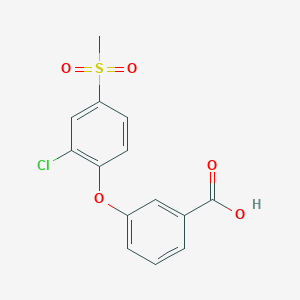
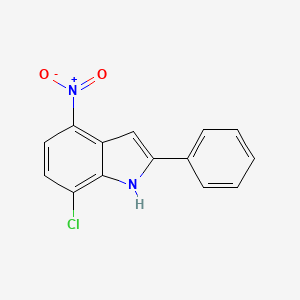

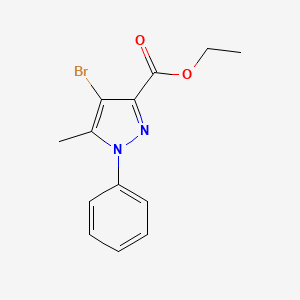
![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)
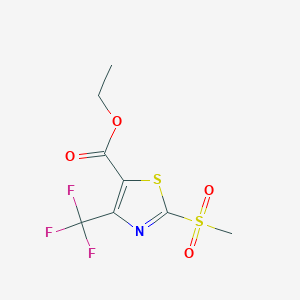
![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)